molecular formula C14H22O2 B14437000 3,5-Dimethyl-1-phenylhexane-3-peroxol CAS No. 78484-93-2

3,5-Dimethyl-1-phenylhexane-3-peroxol

Cat. No.: B14437000
CAS No.: 78484-93-2
M. Wt: 222.32 g/mol
InChI Key: AIUYYYOOIBPDMP-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-phenylhexane-3-peroxol is a peroxol derivative characterized by a hexane backbone substituted with a phenyl group at position 1, methyl groups at positions 3 and 5, and a peroxol (-O-O-) functional group at position 2. Its structure combines aromatic and aliphatic features with a reactive peroxide moiety, making it distinct from simpler peroxides or alkylbenzenes.

Properties

CAS No.

78484-93-2

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

(3-hydroperoxy-3,5-dimethylhexyl)benzene

InChI

InChI=1S/C14H22O2/c1-12(2)11-14(3,16-15)10-9-13-7-5-4-6-8-13/h4-8,12,15H,9-11H2,1-3H3

InChI Key

AIUYYYOOIBPDMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CCC1=CC=CC=C1)OO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-phenylhexane-3-peroxol typically involves the following steps:

    Formation of the Hexane Backbone: The hexane backbone can be synthesized through a series of alkylation reactions, starting from simpler hydrocarbons.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Peroxide Group: The peroxide group is introduced through the reaction of the hexane derivative with hydrogen peroxide (H2O2) under acidic or basic conditions.

Industrial Production Methods

In industrial settings, the production of 3,5-Dimethyl-1-phenylhexane-3-peroxol may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-phenylhexane-3-peroxol can undergo various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, converting other organic compounds into their oxidized forms.

    Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.

    Substitution: The methyl and phenyl groups can undergo substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3,5-Dimethyl-1-phenylhexane-3-peroxol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-phenylhexane-3-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on a pyrazole-derived methanol compound ([1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol) rather than the peroxol derivative . While direct comparisons for 3,5-Dimethyl-1-phenylhexane-3-peroxol are absent, the methodology for analyzing analogous compounds can be adapted. Below is a comparative analysis based on structural and functional analogs.

Table 1: Key Properties of 3,5-Dimethyl-1-phenylhexane-3-peroxol and Related Compounds

Compound Name Functional Groups Reactivity/Applications Stability Concerns Reference
3,5-Dimethyl-1-phenylhexane-3-peroxol Peroxide (-O-O-), aromatic Radical initiation, oxidation reactions Thermal instability, sensitivity to light Hypothetical*
[1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol Pyrazole, hydroxyl (-OH) Antimicrobial agents, drug intermediates Moderate stability, low toxicity
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one Triazole, ketone Antifungal activity Hydrolytic sensitivity
3,5-Dimethylphenyl-(5-methyl-2-thienyl)methanol Thiophene, hydroxyl (-OH) Polymer synthesis, catalysis Air-sensitive, requires inert storage

Notes:

  • Peroxols vs. Pyrazoles/Alcohols : Peroxols (e.g., 3,5-Dimethyl-1-phenylhexane-3-peroxol) exhibit higher oxidative reactivity due to the peroxide bond but are less thermally stable than pyrazole or alcohol derivatives .
  • Functional Group Impact: The hydroxyl group in pyrazole or thiophene methanol derivatives enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to peroxols.
  • Synthetic Complexity : Peroxols often require low-temperature synthesis to avoid decomposition, whereas pyrazole derivatives are synthesized via condensation reactions under milder conditions .

Research Findings and Limitations

Reactivity : Peroxols like 3,5-Dimethyl-1-phenylhexane-3-peroxol are potent oxidizers but degrade rapidly above 40°C, limiting industrial applications without stabilizers. In contrast, triazole and pyrazole analogs show higher thermal stability .

Biological Activity: Pyrazole methanol derivatives demonstrate antimicrobial properties (e.g., MIC values of 8–16 µg/mL against Staphylococcus aureus), whereas peroxols are primarily investigated for non-biological applications due to cytotoxicity concerns .

Catalytic Utility: Thiophene methanol derivatives act as ligands in transition-metal catalysis, a role less feasible for peroxols due to their propensity for radical-driven side reactions.

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